molecular formula C16H26N4O4 B14411412 3,7-Dihydro-7-(4,5-dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6-dione CAS No. 86257-08-1

3,7-Dihydro-7-(4,5-dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6-dione

Cat. No.: B14411412
CAS No.: 86257-08-1
M. Wt: 338.40 g/mol
InChI Key: QGMVTZCLESICHT-UHFFFAOYSA-N
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Description

7-(4,5-Dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxypentyl chain and dipropyl groups. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,5-Dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dihydroxypentyl chain and dipropyl groups. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4,5-Dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydrogen atoms in the purine core can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various catalysts. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and pH levels being crucial for optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

7-(4,5-Dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4,5-Dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(4,5-Dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione include:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

What sets 7-(4,5-Dihydroxypentyl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

86257-08-1

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

7-(4,5-dihydroxypentyl)-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C16H26N4O4/c1-3-7-19-14-13(15(23)20(8-4-2)16(19)24)18(11-17-14)9-5-6-12(22)10-21/h11-12,21-22H,3-10H2,1-2H3

InChI Key

QGMVTZCLESICHT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)CCCC(CO)O

Origin of Product

United States

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